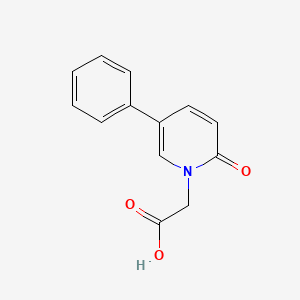

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-oxo-5-phenylpyridin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14(12)9-13(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTRVDPVSLGQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-oxo-5-phenyl-1,2-dihydropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyridine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydropyridine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that derivatives of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid exhibit potent activity as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. Specifically, the compound is linked to the discovery of perampanel, a drug that has shown efficacy in treating partial-onset seizures associated with epilepsy. In vitro studies demonstrated an IC50 of 60 nM for AMPA-induced calcium influx, while in vivo models confirmed its effectiveness at a minimum dose of 2 mg/kg .

Neuroprotective Effects

The compound's role in modulating glutamatergic neurotransmission suggests potential neuroprotective effects. This is particularly relevant for conditions such as epilepsy and other neurological disorders where glutamate dysregulation occurs .

Metal-Ligand Cooperation in Catalysis

Recent studies have highlighted the use of magnesium pincer complexes involving derivatives of this compound in catalytic reactions. These complexes facilitate hydrogenation processes through metal-ligand cooperation mechanisms, showcasing their utility in organic synthesis .

Synthetic Pathways

The synthesis of this compound has been explored extensively, with various methodologies developed to optimize yield and purity. For instance, the use of specific reagents and conditions can significantly influence the efficiency of synthesis pathways .

Structure Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. By modifying different aromatic rings within the dihydropyridine structure, researchers can enhance the compound's binding affinity and selectivity towards specific biological targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl vs. Alkyl Substituents

This difference may influence solubility, with the phenyl derivative exhibiting lower aqueous solubility due to increased hydrophobicity .

Acetic Acid vs. Carboxylic Acid Position

The acetic acid moiety at C1 in the target compound versus the carboxylic acid at C3 in 10177-08-9 alters hydrogen-bonding networks.

N-Substitution Effects

The ethyl group at N1 in 1123169-39-0 introduces steric bulk, which may reduce enzymatic accessibility compared to the unsubstituted nitrogen in the target compound.

Research Implications

- Medicinal Chemistry: The phenyl and acetic acid groups in the target compound may favor kinase inhibition, as seen in related dihydropyridinone inhibitors.

- Material Science : Enhanced aromaticity could make the compound suitable for organic electronics, though this remains speculative without direct evidence.

Biological Activity

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid is a compound belonging to the class of dihydropyridine derivatives. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

The chemical formula of this compound is , with a molecular weight of 215.21 g/mol. It is characterized by the presence of a dihydropyridine structure which is known for various biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | 2-Oxo-5-phenyl-1H-pyridine-3-carboxylic acid |

| PubChem CID | 10375975 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of dihydropyridine derivatives, including this compound. The compound has demonstrated significant efficacy against various bacterial strains.

-

Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: MIC values were reported as low as 62.5 µg/mL.

- Against Escherichia coli: Similar MIC values were noted, indicating strong antibacterial properties.

-

Mechanism of Action :

- Dihydropyridine derivatives are believed to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes within microbial cells.

Case Studies

Several research articles have documented the synthesis and biological evaluation of this compound and its analogs:

- A study published in Heterocycles indicated that derivatives with structural modifications exhibited enhanced antimicrobial activity compared to standard antibiotics like Ampicillin . For instance, compounds derived from this compound showed promising results against resistant strains.

- In vitro assays demonstrated that certain derivatives could inhibit biofilm formation in Staphylococcus aureus, a critical factor in chronic infections .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications:

- Antimicrobial Agent : Given its effectiveness against pathogenic bacteria, it could be developed into a new class of antibiotics.

- Neurological Disorders : Related compounds have shown promise as noncompetitive antagonists for AMPA receptors, which are implicated in epilepsy and other neurological disorders . This opens avenues for exploring the neuroprotective effects of this compound.

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Q & A

Q. Q1. What experimental methods are recommended for structural characterization of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To resolve the dihydropyridinone ring conformation and acetic acid moiety connectivity. Use - and -NMR with deuterated solvents (e.g., DMSO-d6) to identify proton environments and confirm stereochemistry.

- Infrared Spectroscopy (IR) : Detect characteristic carbonyl stretches (C=O) at ~1680–1720 cm for the oxo and acetic acid groups.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for confirming tautomeric forms (e.g., lactam vs. lactim) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) and fragmentation patterns.

Q. Q2. How can researchers design a scalable synthesis route for this compound?

Answer: A robust synthesis involves:

- Retrosynthetic Analysis : Break the molecule into 5-phenyl-2-pyridone and acetic acid derivatives. Use coupling reactions (e.g., alkylation or amidation) to join fragments .

- Step Optimization : Apply Design of Experiments (DoE) to screen solvents (e.g., DMF, THF), catalysts (e.g., Pd for cross-coupling), and temperatures. For example, optimize the cyclization step using microwave-assisted heating to reduce side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced Research Questions

Q. Q3. How can computational modeling accelerate reaction optimization for derivatives of this compound?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., M06-2X/6-311+G(d,p)) for energy barriers in cyclization or functionalization steps .

- Reaction Path Search Tools : Tools like GRRM or AFIR predict intermediates and transition states, reducing trial-and-error experimentation. For example, simulate keto-enol tautomerization to guide pH optimization .

- Machine Learning : Train models on PubChem data to predict solubility or reactivity of derivatives under varied conditions (e.g., solvent polarity, temperature) .

Q. Q4. What strategies resolve contradictory spectral data (e.g., unexpected 1H^1 \text{H}1H-NMR shifts) during characterization?

Answer:

- Variable Temperature (VT) NMR : Probe dynamic processes (e.g., ring puckering) causing signal broadening. For example, cooling to 233 K may resolve overlapping dihydropyridinone proton signals .

- Isotopic Labeling : Introduce or labels to track tautomerization or degradation pathways.

- Cross-Validation with IR/X-ray : Confirm carbonyl configurations if NMR data conflicts with computational predictions .

Q. Q5. How can researchers analyze the compound’s reactivity in complex matrices (e.g., biological assays)?

Answer:

- LC-MS/MS Stability Studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and track degradation products (e.g., hydrolysis of the acetic acid moiety) .

- Competitive Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with proteins or DNA, adjusting ionic strength to mimic cellular environments .

- Microscopy Techniques : Confocal imaging with fluorescently tagged derivatives can localize cellular uptake and metabolic pathways .

Q. Q6. What advanced statistical methods address variability in yield during scale-up?

Answer:

- Multivariate Analysis (MVA) : Apply partial least squares (PLS) regression to correlate reaction parameters (e.g., stirring rate, reagent stoichiometry) with yield fluctuations .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time, adjusting conditions dynamically .

- Failure Mode and Effects Analysis (FMEA) : Rank risks (e.g., impurity formation, exothermicity) and design mitigation protocols (e.g., controlled addition of reagents) .

Data-Driven Research Design

Q. Table 1: Critical Parameters for Synthetic Optimization

Q. Table 2: Key Spectral Benchmarks

| Technique | Expected Signal | Diagnostic Use |

|---|---|---|

| -NMR | δ 6.8–7.5 ppm (phenyl protons) | Confirm aromatic substitution |

| IR | 1715 cm (C=O stretch) | Rule out lactim formation |

| HRMS | m/z 229.0735 [M+H] | Validate molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.